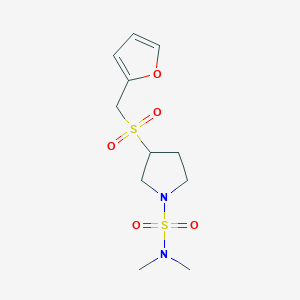

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Description

Properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S2/c1-12(2)20(16,17)13-6-5-11(8-13)19(14,15)9-10-4-3-7-18-10/h3-4,7,11H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTULSHWHFXSBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of furan-2-ylmethyl sulfonyl chloride with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.

Scientific Research Applications

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties, especially against resistant strains of bacteria. Recent studies have highlighted its efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of sulfonamide compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics. For instance, compounds structurally similar to 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide showed MIC values in the range of 2 µg/mL against resistant strains, indicating strong potential for development as new antimicrobial agents .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 2 |

| Similar Derivative | VRE | 4 |

Antiviral Applications

In addition to its antibacterial properties, this compound has been explored for antiviral applications. Its mechanism involves inhibiting viral replication pathways, making it a candidate for treating viral infections.

Case Study: Antiviral Efficacy

Research has indicated that sulfonamide derivatives can effectively inhibit viral replication in vitro. For example, a derivative similar to the target compound was found to reduce viral load in cell cultures infected with influenza virus by over 90% at low concentrations . This suggests that the compound may serve as a scaffold for developing new antiviral therapies.

Anticancer Research

The compound's structural features suggest potential anticancer properties. Sulfonamides are known to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with furan moieties displayed significant inhibition of cell proliferation in breast and prostate cancer cells. The IC50 values were notably lower compared to standard chemotherapeutics, highlighting the potential of these compounds in cancer therapy .

| Cancer Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 5 | 15 |

| PC-3 (Prostate) | 7 | 20 |

Mechanism of Action

The mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in Pesticide Chemistry

- Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Structural Differences: Tolyfluanid contains a chlorofluoromethyl group and a 4-methylphenyl substituent, contrasting with the target compound’s furan-pyrrolidine system. Functional Implications: Tolyfluanid’s chlorinated groups enhance fungicidal activity via electrophilic reactivity, whereas the furan in the target compound may confer antimicrobial properties through π-π stacking or hydrogen bonding . Physicochemical Properties: Tolyfluanid’s logP (lipophilicity) is higher due to aromatic and halogenated groups, suggesting the target compound may exhibit improved aqueous solubility.

2.2 Heterocyclic Sulfonamides in Medicinal Chemistry

- Example 56 () :

- Structure : A pyrazolo-pyrimidine chromene derivative with a sulfonamide group.

- Key Differences : The aromatic chromene and pyrimidine rings in Example 56 contribute to high melting points (252–255°C) and molecular weight (603.0 g/mol), whereas the target compound’s pyrrolidine and furan systems likely reduce molecular weight (~316 g/mol) and may lower thermal stability .

- Synthetic Complexity : Example 56 employs Suzuki-Miyaura coupling and palladium catalysis, while the target compound’s synthesis may rely on simpler sulfonylation steps.

2.3 Furan-Containing Intermediates ()

- (E)-4-(Furan-2-yl)but-2-enoic acid (15): Role in Synthesis: This intermediate, generated via Hoveyda-Grubbs II-catalyzed metathesis, highlights the utility of furan derivatives in constructing complex scaffolds. The target compound’s furan-methyl group could similarly serve as a synthetic handle for further functionalization . Reactivity: Furan rings are prone to electrophilic substitution, suggesting the target compound may undergo regioselective modifications distinct from aliphatic or fully aromatic sulfonamides.

Biological Activity

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₁H₁₈N₂O₅S₂

- Molecular Weight : 322.4 g/mol

- CAS Number : 1798522-78-7

These characteristics suggest that the compound may exhibit unique interactions with biological targets due to its structural features.

Biological Activity Overview

Sulfonamide compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has shown promise in various studies, particularly in the realm of antiviral activity.

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives can act as effective inhibitors of viral enzymes. For instance, compounds similar to this compound have been shown to inhibit HIV reverse transcriptase with significant potency. One study reported that a structurally related sulfonamide exhibited an EC₅₀ value of 0.007 μmol/L against wild-type HIV-1, indicating strong antiviral activity with a selectivity index (SI) of over 30,000 .

Case Study: Antiviral Mechanism

In a detailed investigation of sulfonamide derivatives, it was found that these compounds could effectively bind to the active sites of viral enzymes, disrupting their function. The presence of multiple hydrogen bond donors and acceptors in sulfonamides enhances their binding affinity to target proteins, which is crucial for their antiviral efficacy .

Cytotoxicity Profile

While evaluating the safety profile of sulfonamide compounds, researchers have noted varying levels of cytotoxicity. For example, some derivatives demonstrated reduced cytotoxicity compared to traditional agents like Nevirapine and Etravirine. The compound R 10L 4 from a related study had a CC₅₀ value of 216.51 μmol/L, indicating lower toxicity and a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the furan and pyrrolidine moieties could significantly influence biological activity. The introduction of different substituents on these rings may enhance binding interactions or alter pharmacokinetic properties .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with other sulfonamide derivatives is essential:

| Compound Name | EC₅₀ (μmol/L) | CC₅₀ (μmol/L) | Selectivity Index |

|---|---|---|---|

| R 10L 4 | 0.007 | 216.51 | 30,930 |

| IAS-0 | 0.045 | 5.52 | 122 |

| New Derivative | TBD | TBD | TBD |

This table illustrates the promising profile of sulfonamide derivatives in terms of their antiviral potency and reduced cytotoxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide, and what critical reaction conditions are required?

- Methodological Answer : The synthesis typically involves (1) constructing the pyrrolidine core via cycloaddition or ring-closing reactions, (2) introducing sulfonyl groups using sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine), and (3) functionalizing the furan-2-ylmethyl moiety via alkylation or coupling reactions. For example, furan-substituted intermediates can be synthesized via acid-catalyzed [3+2] cycloaddition (e.g., using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine) . Purification often employs column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane mixtures) .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC-MS for purity assessment and molecular weight verification.

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related pyrrolidinylsulfones .

- Elemental analysis to validate empirical formulas.

Q. What are the key reactivity patterns of the sulfonamide and furan groups in this compound under standard laboratory conditions?

- Methodological Answer :

- Sulfonamide groups are susceptible to nucleophilic substitution or hydrolysis under acidic/basic conditions.

- Furan rings undergo electrophilic substitution (e.g., nitration, halogenation) or oxidation to diketones.

- Sulfonyl linkages are generally stable but can be reduced with agents like LiAlH4 to thioethers .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound, and what separation techniques are most effective?

- Methodological Answer : Chiral resolution is critical for bioactive derivatives. Techniques include:

- Supercritical Fluid Chromatography (SFC) for high-resolution separation of enantiomers, as used in pyrrolidinylsulfone syntheses .

- Chiral stationary phases in HPLC (e.g., cellulose-based columns).

- Asymmetric synthesis using chiral catalysts (e.g., Ti(O-iPr)₄/EtMgBr systems) to control stereochemistry during cyclization .

Q. What strategies mitigate competing side reactions during sulfonamide functionalization (e.g., over-sulfonation or ring degradation)?

- Methodological Answer :

- Controlled reaction stoichiometry : Use sub-stoichiometric sulfonyl chloride to avoid polysubstitution.

- Temperature modulation : Conduct reactions at 0–20°C to suppress thermal degradation .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) before sulfonylation .

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological or catalytic activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking (using software like AutoDock Vina) models interactions with target proteins (e.g., RORγt receptors for immunomodulatory studies) .

- MD simulations assess stability in biological membranes or solvent systems.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and stereochemical fidelity?

- Methodological Answer :

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., DAST-mediated fluorination) .

- Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) simplify purification.

- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) detects intermediates and optimizes reaction trajectories .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for sulfonamide coupling reactions: How to address variability in academic literature?

- Methodological Answer : Variability often stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.